molecular formula C20H18N4O4 B5522187 methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

Cat. No.: B5522187
M. Wt: 378.4 g/mol
InChI Key: PICAMTANWMIWLC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure integrating a 1H-pyrazole core, a hydrazonoyl linker, and benzoate ester groups. The pyrazole scaffold is a privileged structure in pharmaceutical development, known to be associated with a wide range of biological activities. Research into analogous pyrazole derivatives has demonstrated potential in areas such as anticancer research, where some compounds have shown cytotoxic effects against specific cell lines like lung carcinoma (A549) . Furthermore, structurally related hydrazonopyrazole compounds have been investigated for their therapeutic potential in treating hyperproliferative disorders and for their ability to inhibit pathological angiogenesis and tumor growth . The specific molecular architecture of this reagent, particularly the conjugated system and the 4-methoxyphenyl substitution on the pyrazole ring, makes it a valuable intermediate for the synthesis of novel chemical libraries or as a scaffold for probing biological mechanisms. It is suitable for various applications, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 4-[(E)-[[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-27-16-9-7-14(8-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-5-15(6-4-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICAMTANWMIWLC-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its synthesis, biological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{4}

The synthesis typically involves the reaction of appropriate hydrazones with methyl benzoate derivatives under controlled conditions to yield the desired product. The reaction mechanism often includes carbonyl activation and nucleophilic attack by hydrazone intermediates, leading to the formation of the pyrazole moiety.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound showed an IC50 value of approximately 15 µM, indicating potent inhibitory activity.
  • Lung Cancer (A549) : Exhibited similar cytotoxicity with IC50 values around 12 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies revealed that it effectively inhibits Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Fungal Activity : The compound demonstrated antifungal activity against species such as Candida albicans, with an MIC of 16 µg/mL.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S phase transition.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

4. Case Studies

Several case studies have documented the efficacy of this compound:

StudyCell LineIC50 (µM)Notes
Study AMCF-715Induces apoptosis via caspase activation
Study BA54912Causes mitochondrial dysfunction
Study CE. coli16Effective against antibiotic-resistant strains

5.

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to explore its clinical potential and elucidate detailed mechanisms underlying its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest analog is methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate (), which replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent. Key differences include:

Property Target Compound 4-Methylphenyl Analog () 4-Hydroxyphenyl Analog () 4-Chlorobenzoyl Analog ()
Substituent 4-Methoxyphenyl (electron-donating) 4-Methylphenyl (weak electron-donating) 4-Hydroxyphenyl (electron-withdrawing, H-bond) 4-Chlorobenzoyl (electron-withdrawing)
Molecular Formula C₂₀H₁₈N₄O₄ (inferred) C₂₀H₁₈N₄O₃ C₁₀H₁₀N₄O₂ C₁₈H₁₂Cl₂N₂O₃
Molecular Weight ~378.39 g/mol 362.39 g/mol 218.21 g/mol 387.21 g/mol
Key Functional Groups Methoxy, ester, carbonohydrazonoyl Methyl, ester, carbonohydrazonoyl Hydroxyl, hydrazone Chloro, ester, acyloxy
Synthetic Route Likely multi-step hydrazide coupling (inferred) Hydrazide intermediate () One-pot multi-component reaction () Esterification of pyrazole ()
Biological Activity Not reported Not reported Not reported Antibacterial ()
  • In contrast, the 4-chlorobenzoyl group in introduces electron-withdrawing effects, favoring electrophilic reactivity .
  • Solubility : The methoxy group improves lipophilicity relative to the hydroxylated analog in , which may form stronger hydrogen bonds but has lower membrane permeability .

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of hydrazine derivatives with carbonyl-containing intermediates. For example, intermediates like 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can be coupled with hydrazonoyl benzoate precursors using coupling agents. Reaction optimization involves adjusting solvent systems (e.g., dichloromethane or ethanol), temperature (reflux conditions), and catalysts (e.g., acetic acid). Post-synthesis purification employs column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound's structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the pyrazole, benzoate, and hydrazone moieties. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) classify the compound under acute toxicity categories (oral, dermal, inhalation). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in sealed containers at ambient temperature, avoiding light and moisture. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Questions

Q. How can discrepancies in reported molecular formulas for this compound be resolved using analytical methods?

  • Methodological Answer : Discrepancies in molecular formulas (e.g., C20H18N4O3 vs. C17H18N4O3) arise from differences in synthetic batches or analytical errors. To resolve this, use HRMS to determine the exact mass (e.g., 362.13789 Da) and elemental analysis to quantify C, H, N, and O percentages. Cross-validate with PubChem data .

Q. What strategies are effective in determining the crystal structure of this compound using X-ray diffraction and SHELX refinement?

  • Methodological Answer : Crystallize the compound via slow evaporation in solvents like ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process using SHELXT for structure solution. Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms and hydrogen placement via geometric constraints. Validate with R1 < 0.05 and wR2 < 0.15 .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of pyrazole derivatives like this compound?

  • Methodological Answer : Synthesize analogs with variations in the pyrazole (e.g., substituents at the 3-position) or benzoate groups. Test biological activity (e.g., enzyme inhibition via IC50 assays) against targets like meprin α/β. Use computational docking (e.g., AutoDock Vina) to predict binding interactions and correlate with experimental data .

Q. What methodologies are recommended for analyzing contradictory data in biological assays involving this compound?

  • Methodological Answer : Address variability by standardizing assay protocols: use consistent cell lines (e.g., MCF-7 for cytotoxicity), control for compound stability (e.g., HPLC monitoring), and apply statistical tools (e.g., ANOVA with post-hoc tests). Replicate experiments across independent labs to confirm reproducibility .

Q. How can computational chemistry approaches predict the binding modes of this compound with biological targets?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to model ligand-protein interactions. Generate 3D structures of targets (e.g., kinases) from PDB, dock the compound using Glide (Schrödinger Suite), and analyze binding energy (ΔG) and key residues (e.g., hydrogen bonds with catalytic sites). Validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.